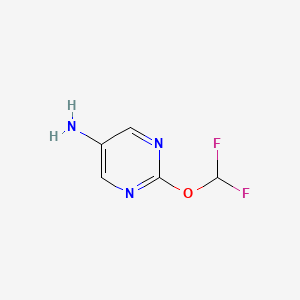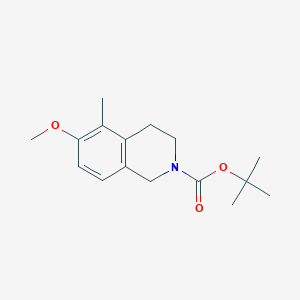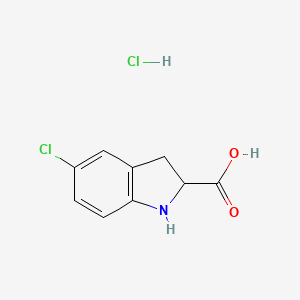
Sodium 5-fluoro-4-methyl-2-nitrophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-fluoro-4-methyl-2-nitrophenolate is an organic compound with the molecular formula C7H5FNNaO3 It is a sodium salt derivative of 5-fluoro-4-methyl-2-nitrophenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-fluoro-4-methyl-2-nitrophenolate typically involves the nitration of 5-fluoro-4-methylphenol followed by neutralization with sodium hydroxide. The reaction conditions include:
Nitration: 5-fluoro-4-methylphenol is dissolved in concentrated sulfuric acid, and a nitrating agent such as nitric acid is added slowly while maintaining a low temperature to control the reaction rate.
Neutralization: The resulting 5-fluoro-4-methyl-2-nitrophenol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using industrial reactors to control temperature and reaction rates.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-fluoro-4-methyl-2-nitrophenolate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-fluoro-4-methyl-2-aminophenolate.
Substitution: Various substituted phenolates depending on the nucleophile used.
Oxidation: 5-fluoro-4-carboxy-2-nitrophenolate.
Applications De Recherche Scientifique
Sodium 5-fluoro-4-methyl-2-nitrophenolate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium 5-fluoro-4-methyl-2-nitrophenolate involves its interaction with specific molecular targets and pathways. For example:
Reduction Reactions: The nitro group is reduced to an amino group, which can interact with biological molecules.
Substitution Reactions: The fluorine atom can be replaced by other functional groups, altering the compound’s properties and interactions.
Oxidation Reactions: The methyl group can be oxidized, leading to the formation of carboxylic acids that can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Sodium 5-fluoro-4-methyl-2-nitrophenolate can be compared with other similar compounds, such as:
Sodium 4-nitrophenolate: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.
Sodium 5-chloro-4-methyl-2-nitrophenolate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
Sodium 5-fluoro-2-nitrophenolate:
Propriétés
Formule moléculaire |
C7H5FNNaO3 |
|---|---|
Poids moléculaire |
193.11 g/mol |
Nom IUPAC |
sodium;5-fluoro-4-methyl-2-nitrophenolate |
InChI |
InChI=1S/C7H6FNO3.Na/c1-4-2-6(9(11)12)7(10)3-5(4)8;/h2-3,10H,1H3;/q;+1/p-1 |
Clé InChI |
JAANUKPOMLDSMA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


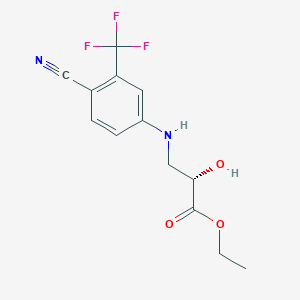
![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
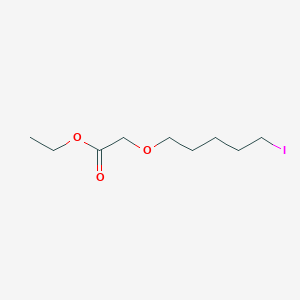
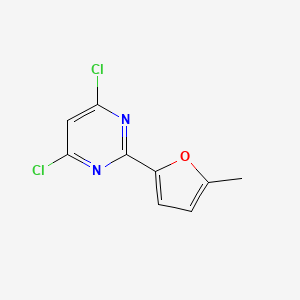
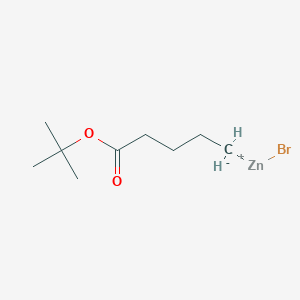
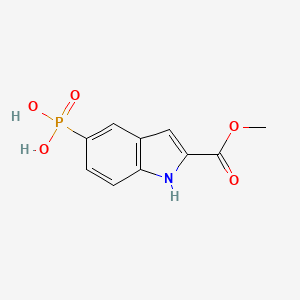
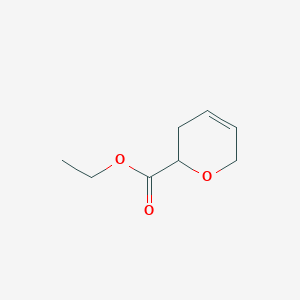
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)
